Acetylheliosupine

Overview

Description

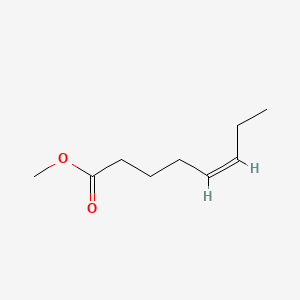

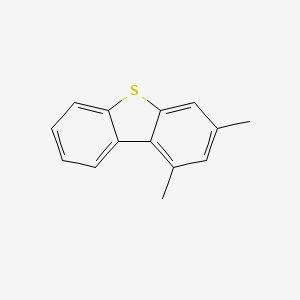

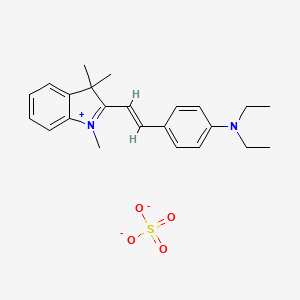

Acetylheliosupine is a natural product found in Cynoglossum officinale and Echium vulgare . It has a molecular formula of C22H33NO8 and a molecular weight of 439.5 g/mol .

Molecular Structure Analysis

The IUPAC name for Acetylheliosupine is [(7S,8S)-7-[(Z)-2-methylbut-2-enoyl]oxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-[(1S)-1-acetyloxyethyl]-2,3-dihydroxy-3-methylbutanoate . The InChI and SMILES strings provide more details about its molecular structure .

Chemical Reactions Analysis

While specific chemical reactions involving Acetylheliosupine are not available, a study titled “Transformer Performance for Chemical Reactions: Analysis of Different Predictive and Evaluation Scenarios” discusses the use of machine learning models for predicting chemical reactions .

Physical And Chemical Properties Analysis

Acetylheliosupine has a molecular weight of 439.5 g/mol. It has 2 hydrogen bond donors, 9 hydrogen bond acceptors, and 11 rotatable bonds. Its exact mass and monoisotopic mass are 439.22061701 g/mol. It has a topological polar surface area of 123 Ų .

Scientific Research Applications

Interaction with Neuroreceptors and Acetylcholine Related Enzymes

Acetylheliosupine has been found to interact with neuroreceptors and acetylcholine-related enzymes . It shows significant binding activities to muscarinergic (mACh) and serotonin 2 (5-HT 2) receptors . This suggests that Acetylheliosupine could potentially be used in neurological research or in the development of drugs targeting these receptors.

Inhibition of Acetylcholinesterase

Some pyrrolizidine alkaloids, which include Acetylheliosupine, have been found to inhibit acetylcholinesterase . This enzyme plays a key role in the functioning of the nervous system, and its inhibition is a common strategy in the treatment of Alzheimer’s disease and other neurodegenerative disorders .

Potential Use in Chemical Defense

The data imply that free pyrrolizidine alkaloids (PAs) and PA N-oxides, including Acetylheliosupine, can affect several molecular targets . Besides long-term toxicity through DNA alkylation (by PA metabolites generated in the liver), liver and pneumotoxicity, neuroreceptors (among other molecular targets) may be modulated . The interference of PAs with neuronal signal transduction could mediate adverse physiological responses in herbivores and could thus contribute to chemical defense in plants and animals against herbivores and predators .

Future Directions

Mechanism of Action

Target of Action

Acetylheliosupine primarily targets acetylcholine-related enzymes and neuroreceptors . It interacts with acetylcholine esterase (AChE), butyrylcholinesterase (BChE), choline acetyl transferase (ChAT), and neuroreceptors such as α1- and α2-adrenergic, nicotinergic (nACh), muscarinergic (mACh), and serotonin 2 (5-HT2) receptors .

Mode of Action

Acetylheliosupine exhibits significant binding activities to mACh and 5-HT2 receptors . It inhibits the specific binding of the radioligand [3H]quinuclidinyl benzilate (QNB) at the mAChR and the specific binding of the radioligand [3H]ketanserine at the 5-HT2R . This interaction with its targets leads to changes in neuronal signal transduction .

Biochemical Pathways

The interaction of Acetylheliosupine with its targets affects several molecular targets and biochemical pathways . It can modulate neuroreceptors and interfere with neuronal signal transduction . This interference could mediate adverse physiological responses in herbivores and contribute to chemical defense in plants and animals against herbivores and predators .

Result of Action

The result of Acetylheliosupine’s action is the modulation of neuroreceptors and interference with neuronal signal transduction . This can lead to adverse physiological responses in herbivores . It also contributes to the chemical defense in plants and animals against herbivores and predators .

properties

IUPAC Name |

[(7S,8S)-7-[(Z)-2-methylbut-2-enoyl]oxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-[(1S)-1-acetyloxyethyl]-2,3-dihydroxy-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H33NO8/c1-7-13(2)19(25)31-17-9-11-23-10-8-16(18(17)23)12-29-20(26)22(28,21(5,6)27)14(3)30-15(4)24/h7-8,14,17-18,27-28H,9-12H2,1-6H3/b13-7-/t14-,17-,18-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHYJPODIMQKZHJ-ZUFLKMKTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1CCN2C1C(=CC2)COC(=O)C(C(C)OC(=O)C)(C(C)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@H]1CCN2[C@H]1C(=CC2)COC(=O)[C@]([C@H](C)OC(=O)C)(C(C)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H33NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetylheliosupine | |

CAS RN |

31514-30-4 | |

| Record name | Cynoglossophine acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031514304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

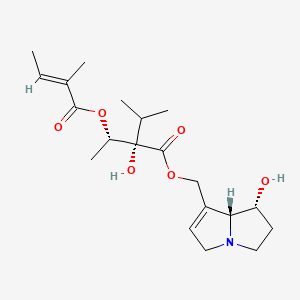

![2,4-Diisocyanato-1-methylbenzene;5-(1,3-dioxo-2-benzofuran-5-carbonyl)-2-benzofuran-1,3-dione;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B1609200.png)